Dioctanoyl phosphatidic acid sodium salt

Descripción general

Descripción

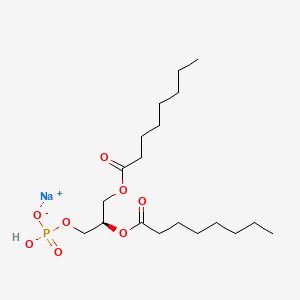

Dioctanoyl phosphatidic acid sodium salt, also known as 1,2-Dioctanoyl-sn-glycerol 3-phosphate sodium salt, is a cell-permeable phosphatidic acid. It is a synthetic analog of naturally occurring phosphatidic acids, which are key intermediates in the biosynthesis of many lipids. This compound has a molecular formula of C19H36O8PNa and a molecular weight of 446.45 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dioctanoyl phosphatidic acid sodium salt can be synthesized through the esterification of glycerol with octanoic acid, followed by phosphorylation. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The phosphorylation step can be achieved using phosphorus oxychloride or phosphoric acid under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification and phosphorylation processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The final product is purified through crystallization or chromatography techniques to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Dioctanoyl phosphatidic acid sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphatidic acid derivatives with different oxidation states.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Glycerol and octanoic acid.

Oxidation: Various oxidized phosphatidic acid derivatives.

Substitution: Different phosphatidic acid analogs depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Dioctanoyl phosphatidic acid sodium salt serves multiple roles across different scientific disciplines:

Chemistry

- Model Compound : It is used as a model compound to study the behavior of phosphatidic acids in various chemical reactions, particularly those involving lipid interactions and membrane dynamics.

Biology

- Cell Membrane Dynamics : The compound is employed in studies investigating cell membrane fluidity and lipid signaling pathways, crucial for understanding cellular responses to stimuli.

- Cell Proliferation : Research indicates that this compound can enhance the proliferation of neural stem cells, suggesting its potential in regenerative medicine.

Medicine

- Drug Delivery Systems : It is investigated for its role in developing lipid-based drug delivery systems, enhancing the bioavailability of therapeutic agents.

- Signal Transduction : The compound acts as a second messenger in signaling pathways involving phospholipase D, influencing processes such as cell survival and apoptosis.

Industry

- Biotechnological Applications : Its unique properties make it suitable for various biotechnological applications, including the formulation of liposomes for drug delivery.

This compound exhibits significant biological activities:

- Influence on Actin Dynamics : It modulates actin filament dynamics, which are essential for cell shape and movement.

- Regulation of Gene Expression : The compound affects gene expression related to cellular metabolism and signaling pathways.

- Membrane Integrity : It plays a role in maintaining membrane integrity and fluidity, critical for cellular functions such as transport and communication.

Case Study 1: Inhibition of P-glycoprotein Transport

A study demonstrated that phosphatidylinositol derivatives similar to this compound significantly inhibited transmembrane P-glycoprotein transportation in vitro. This finding suggests potential applications in enhancing drug absorption by co-administering these phospholipids with oral medications .

Case Study 2: Modulation of Hypoxia-Inducible Factor

Research has shown that this compound modulates the activity of hypoxia-inducible factor-1α (HIF-1α), impacting cellular responses to low oxygen environments. This modulation could have implications for cancer research and therapies targeting tumor hypoxia .

Mecanismo De Acción

Dioctanoyl phosphatidic acid sodium salt exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate the activity of phospholipase D, an enzyme involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This interaction plays a crucial role in cell signaling pathways related to proliferation, survival, and differentiation . Additionally, the compound can influence the dynamics of actin filaments, affecting cellular structure and function .

Comparación Con Compuestos Similares

Similar Compounds

- 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt

- 1,2-Di(cis-9-octadecenoyl)-sn-glycerol 3-phosphate sodium salt

- 3-sn-Phosphatidic acid sodium salt from egg yolk lecithin

Uniqueness

Dioctanoyl phosphatidic acid sodium salt is unique due to its shorter fatty acid chains (octanoic acid) compared to other phosphatidic acids, which typically have longer chains such as palmitic or oleic acid. This structural difference influences its solubility, permeability, and interaction with cellular components, making it a valuable tool in research focused on lipid signaling and membrane dynamics .

Actividad Biológica

Dioctanoyl phosphatidic acid sodium salt (DOPA) is a synthetic phospholipid characterized by its two octanoyl chains (C8:0) esterified to a glycerol backbone, along with a phosphate group. Its unique structure and properties make it a valuable compound in various biological applications, particularly in cell signaling, membrane dynamics, and lipid metabolism.

Target of Action

DOPA primarily targets the enzyme phospholipase D (PLD), mimicking its natural substrate, phosphatidylcholine. This interaction initiates a cascade of biochemical reactions that influence cellular processes.

Mode of Action

Upon binding to PLD, DOPA promotes the production of phosphatidic acid, which serves as a second messenger in several signaling pathways. This process is crucial for regulating actin filament dynamics, cell proliferation, and survival.

Biochemical Pathways

DOPA's action affects the phospholipase D pathway, which is integral to lipid metabolism and signal transduction. It has been shown to modulate various cellular functions by influencing gene expression and metabolic pathways.

Cellular Effects

DOPA exhibits significant biological activities across different cell types:

- Cell Proliferation : DOPA has been used in studies involving neural stem/precursor cell proliferation, demonstrating its potential to enhance cell growth under specific conditions.

- Cell Signaling : The compound modulates key signaling pathways, including those involving hypoxia-inducible factor-1α (HIF-1α), thereby affecting cellular responses to environmental stimuli .

- Membrane Dynamics : DOPA influences membrane fluidity and integrity, which are critical for various cellular functions such as transport and communication.

Research Applications

DOPA has diverse applications in scientific research:

- Chemistry : It serves as a model compound for studying the behavior of phosphatidic acids in chemical reactions.

- Biology : Researchers utilize DOPA to investigate cell membrane dynamics and lipid signaling pathways.

- Medicine : There is ongoing research into its role in cancer therapy and drug delivery systems. For instance, studies have explored its potential to enhance the bioavailability of co-administered drugs by inhibiting P-glycoprotein (P-gp) transport mechanisms .

- Industry : DOPA is employed in developing lipid-based drug delivery systems due to its favorable properties for encapsulating therapeutic agents .

Case Studies

Several studies highlight the biological activity of DOPA:

- Inhibition of P-glycoprotein Transport : A study demonstrated that phosphatidylinositol derivatives, including this compound, significantly inhibited P-gp transportation in vitro. This finding suggests potential applications in enhancing drug absorption .

- Cellular Response to Hypoxia : Research involving DOPA showed its ability to attenuate HIF-1α induction in cells transfected with PLD. This indicates its role in cellular adaptation to low oxygen conditions .

- Lipid-Based Drug Delivery Systems : Investigations into lipid nanoparticles containing DOPA revealed improved therapeutic outcomes in cancer models, highlighting its efficacy as a drug carrier .

Summary of Findings

| Property/Activity | Description |

|---|---|

| Chemical Structure | Two octanoyl chains (C8:0) esterified to glycerol with a phosphate group |

| Molecular Formula | C19H36NaO8P |

| Target Enzyme | Phospholipase D (PLD) |

| Key Activities | Modulation of cell signaling pathways, influence on cell proliferation and survival |

| Research Applications | Drug delivery systems, biochemical studies on lipid metabolism, inhibition of P-glycoprotein transport |

| Case Study Highlights | Inhibition of P-gp transport; modulation of HIF-1α; effectiveness in lipid-based drug delivery systems |

Propiedades

IUPAC Name |

sodium;[(2R)-2,3-di(octanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/q;+1/p-1/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDNSOYDPUTHKQ-UNTBIKODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6039685 | |

| Record name | Dioctanoyl phosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6039685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321883-54-9, 178603-80-0 | |

| Record name | Dioctanoyl phosphatidic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321883549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctanoyl phosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6039685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1,2-DIOCTANOYL-SN-GLYCERO-3-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903MB74CQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.